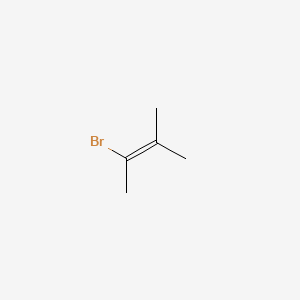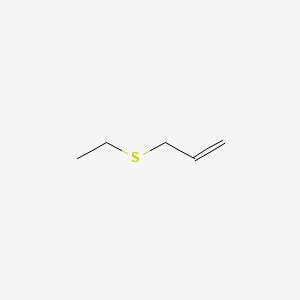
Allyl ethyl sulfide
描述
Allyl ethyl sulfide: is an organosulfur compound with the molecular formula C5H10S . It is characterized by the presence of an allyl group (CH2=CH-CH2-) and an ethyl group (C2H5-) bonded to a sulfur atom. This compound is known for its distinctive garlic-like odor and is found naturally in garlic and other Allium species. It is used in various applications due to its chemical properties and biological activities.
作用机制
Target of Action
Allyl ethyl sulfide, a sulfur compound found in garlic (Allium sativum L.), has been the subject of scientific interest due to its potential therapeutic properties .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. It is believed to undergo an SN2 reaction, where biological nucleophiles can attack the electrophilic group bonded to the positively charged sulfonium ion, causing the removal of a neutral sulfide as a leaving group .
Biochemical Pathways
This compound affects several biochemical pathways. It is transformed into secondary metabolites such as 3-dithiin, E-ajoene, 2-ethenyl-4H-1, and DADS . These metabolites further interact with various biochemical pathways, leading to a range of physiological and biochemical changes in mammalian systems .
Pharmacokinetics
It is known that the compound is volatile and thermodynamically unstable, prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen . This instability can impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on its interaction with its targets and the resulting changes in biochemical pathways. For instance, it has been observed that compounds like this compound can inhibit acid secretion and ethanol-induced gastric ulcer .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. As mentioned earlier, high temperatures, light, and oxygen can lead to its deterioration, volatilization, and oxidation . Therefore, the environment in which this compound is present can significantly impact its therapeutic effects.
生化分析
Biochemical Properties
Allyl ethyl sulfide interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the formation of organosulfur compounds, which have been shown to have antibacterial and antioxidant activities . The nature of these interactions is largely due to the presence of the allyl group, which is known for its enhanced reactivity .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to have chemopreventive effects, affecting xenobiotic metabolizing enzymes and inducing their down-activation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The allyl group in the compound plays a crucial role in these interactions due to its enhanced reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability and degradation are influenced by various factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has potent antimicrobial and anticancer properties at certain dosage levels . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The compound’s organosulfur nature plays a key role in these interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It interacts with transporters and binding proteins, and can influence its own localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions:
S-Allylation of Thiols: One common method for synthesizing allyl ethyl sulfide involves the S-allylation of thiols. This reaction typically uses allyl halides (such as allyl bromide) and ethyl thiol in the presence of a base like sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
One-Pot Synthesis from Sulfinate Esters and Allylsilanes: Another efficient method involves the S-allylation of sulfinate esters followed by reduction with sodium borohydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the S-allylation of thiols due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Allyl ethyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and other reduced sulfur compounds. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. This can lead to the formation of various substituted sulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Substituted sulfides.
科学研究应用
Chemistry: Allyl ethyl sulfide is used as a building block in organic synthesis. Its reactivity allows for the formation of various sulfur-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Industry: In the food industry, this compound is used as a flavoring agent due to its characteristic garlic-like odor. It is also used in the production of certain polymers and materials where sulfur-containing compounds are required.
相似化合物的比较
Allyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
Diallyl sulfide: Contains two allyl groups bonded to the sulfur atom.
Allyl propyl sulfide: Contains a propyl group instead of an ethyl group.
Uniqueness: Allyl ethyl sulfide is unique due to its specific combination of an allyl and an ethyl group, which imparts distinct chemical and biological properties. Its reactivity and biological activity make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-ethylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXPGXFDASWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201001 | |
| Record name | 1-Propene-1-one, 3-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-62-8 | |
| Record name | 1-Propene-1-one, 3-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene-1-one, 3-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl ethyl sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the dominant conformational preferences of Allyl Ethyl Sulfide and how do they compare to its oxygen analog, Allyl Ethyl Ether?
A1: Both this compound and Allyl Ethyl Ether exhibit distinct conformational preferences arising from the different electronic properties of the bridging chalcogen atom (sulfur vs. oxygen) []. In this compound, the two most stable conformers differ in the orientation of the ethyl group []. In contrast, the three lowest energy conformers of Allyl Ethyl Ether vary in the arrangement of the allyl side chain []. This difference is attributed to the reduced hybridization of the sulfur atom compared to the oxygen atom [].
Q2: Can this compound participate in insertion reactions with reactive intermediates?
A2: Yes, this compound has been shown to undergo insertion reactions with phenylphosphinidene (PhPl) generated from Pentaphenylcyclopentaphosphine []. Specifically, PhPl inserts into the carbon-sulfur bond of this compound. This insertion product can be further characterized by reacting it with sulfur to form Ethyl Allylphenyldithiophosphinate [].
Q3: What are the key applications of computational chemistry in understanding the chemistry of this compound?
A3: Computational chemistry techniques, such as Density Functional Theory (DFT), are instrumental in exploring the reactivity and conformational landscape of this compound [, ]. For example, DFT calculations have been employed to investigate the mechanism of this compound ozonolysis, revealing that both cyclization to a primary ozonide and direct reaction with the sulfur atom are energetically feasible pathways []. Additionally, natural bond orbital (NBO) and non-covalent interaction (NCI) analyses, derived from computational studies, provide valuable insights into the molecular-level interactions governing the conformational preferences of this compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


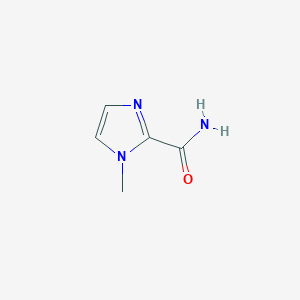
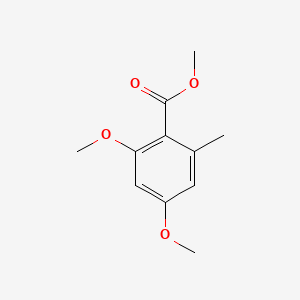
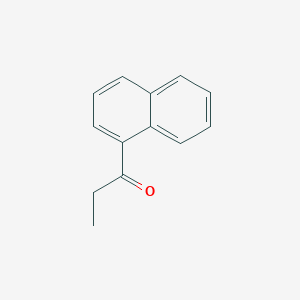

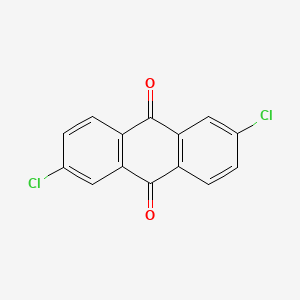

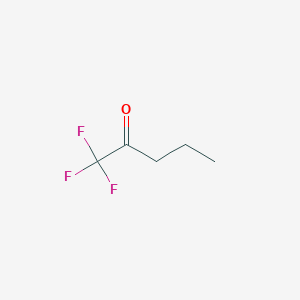
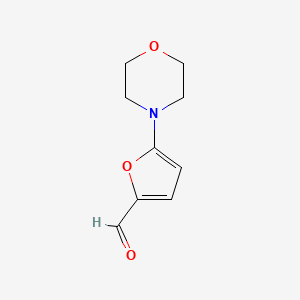
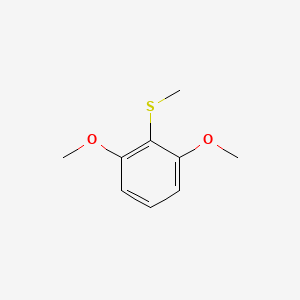
![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
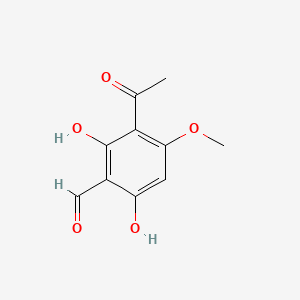

![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
